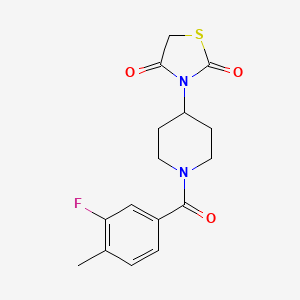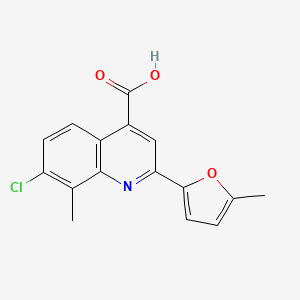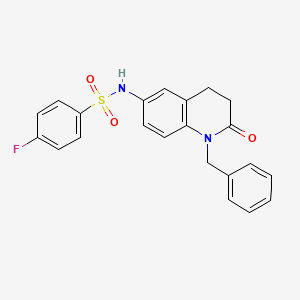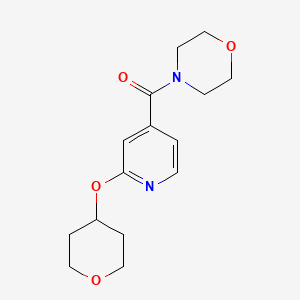
morpholino(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholino(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone is a compound that features both a morpholine ring and a pyran derivative. Morpholine is a versatile heterocycle with a nitrogen and oxygen atom in its six-membered ring structure, known for its presence in various pharmacologically active compounds . Pyrans are another class of oxygen-containing six-membered heterocycles that are biologically significant and have diverse applications . The combination of these two moieties in a single molecule suggests potential for a wide range of chemical and pharmacological activities.
Synthesis Analysis
The synthesis of morpholine derivatives can involve multiple steps, including bromination, dehydration, cyclization, and Grignard reactions . For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was achieved in nine steps with an overall yield of 36%, highlighting the complexity and the pivotal steps required for the successful synthesis of such compounds . Another example is the synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, which involved a resolution step to install the S-morpholino stereocenter and a Grignard reaction, optimized with iodine and DIBAL-H .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using spectroscopic methods such as NMR and mass spectrometry . Computational studies, including time-dependent density functional theory calculations, can also be used to reproduce electronic and fluorescent maxima, providing insights into the photophysical properties of these compounds .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including hydrazinolysis, condensation, nucleophilic substitution, and diazotization, leading to a wide array of products such as carbohydrazides, oxadiazoles, and carbamates . Photochemical oxidation reactions can also occur, as seen with Emorfazone, which upon UV-visible light irradiation in the presence of a chemical oxidant, produced multiple products including morpholine-ring-opening compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by substituent modifications. For example, the introduction of morpholino and other groups to pyridine compounds can greatly affect their fluorescence properties, with some showing high fluorescence quantum yields in both solution and the solid state . The stability of these compounds under various conditions, including exposure to acid, alkali, H2O2, temperature, and UV radiation, is also a critical aspect of their physical and chemical properties, as demonstrated in a force degradation study .
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis and reactions of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives involve the formation of carbohydrazide from ethyl-5-morpholin-4-yl-1-(1H-pyrrol-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate. This process includes condensation with aromatic aldehydes and other reagents to produce a variety of derivatives indicating the versatility of morpholino groups in synthetic chemistry (Zaki, El-Dean, & Radwan, 2014).
- A practical synthesis approach has been developed for the production of a key pharmaceutical intermediate, showcasing the application of morpholino derivatives in drug development. The synthesis process highlights the combination of resolution and Grignard reaction steps, demonstrating the importance of morpholino compounds in the synthesis of complex pharmaceuticals (Kopach et al., 2009).
Biological Activity and Applications
- The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one and its derivatives highlights the role of morpholino compounds as important intermediates for creating biologically active compounds. These derivatives have shown potential in the design of small molecule inhibitors for anticancer research, underscoring the significant role of morpholino derivatives in medicinal chemistry and drug discovery efforts (Wang et al., 2016).
Chemical Reactions and Mechanisms
- Research into the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate showcases the complex chemical transformations possible with morpholino compounds. These studies provide insights into the mechanisms of action and potential applications of morpholino derivatives in the synthesis of novel heterocyclic compounds (Chumachenko, Shablykin, & Brovarets, 2014).
Advanced Materials and Therapeutic Applications
- The synthesis and structural exploration of a novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, for antiproliferative activity showcases the potential of morpholino derivatives in the development of new therapeutic agents. This research contributes to the understanding of morpholino derivatives' role in creating advanced materials with specific biological activities (Prasad et al., 2018).
作用機序
特性
IUPAC Name |
morpholin-4-yl-[2-(oxan-4-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-15(17-5-9-20-10-6-17)12-1-4-16-14(11-12)21-13-2-7-19-8-3-13/h1,4,11,13H,2-3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOCTSLAMNUVBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
morpholino(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)



![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
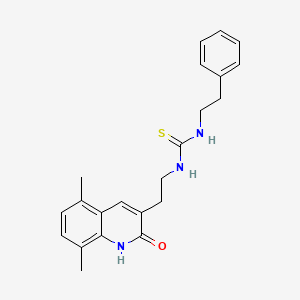
![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)
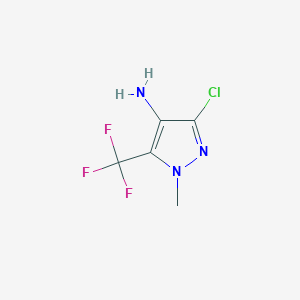
![N-[(2-chlorophenyl)methyl]-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530846.png)
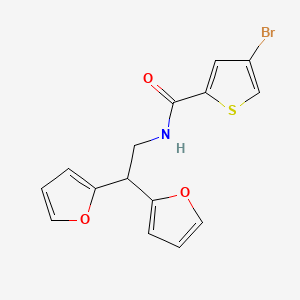
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)
